molecular formula C23H16Cl2F3N3OS B3005017 3-[(3,4-dichlorobenzyl)sulfanyl]-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole CAS No. 383145-80-0

3-[(3,4-dichlorobenzyl)sulfanyl]-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole

Cat. No. B3005017
CAS RN: 383145-80-0
M. Wt: 510.36
InChI Key: CXOYNDAEYMIICI-UHFFFAOYSA-N
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Description

The compound "3-[(3,4-dichlorobenzyl)sulfanyl]-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole" is a structurally complex molecule that belongs to the class of 1,2,4-triazoles. Triazoles are a group of heterocyclic compounds that have garnered interest due to their diverse biological activities and potential applications in medicinal chemistry. The presence of various substituents such as dichlorobenzyl, phenyl, and trifluoromethylphenoxy groups in the molecule suggests that it may exhibit unique chemical and physical properties, as well as biological activity.

Synthesis Analysis

The synthesis of triazole derivatives can be achieved through various methods, including one-pot multi-component reactions. For instance, a related study demonstrated the synthesis of 3-{[(1, 3-benzoxazol-2-yl) sulfanyl] (phenyl) methyl}-4-hydroxy-2H-1-benzopyran-2-one derivatives using a one-pot reaction involving Knoevenagel condensation followed by nucleophilic addition . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could potentially be applied, utilizing appropriate starting materials and conditions to introduce the desired substituents onto the triazole core.

Molecular Structure Analysis

The molecular structure of triazole derivatives can exhibit tautomerism, which is the ability of a chemical compound to exist in two or more interconvertible forms that differ in the position of a proton and the double bond. An X-ray diffraction study of similar triazole compounds revealed that they preferentially adopt a structure where the electron-acceptor substituent occupies the 3 position, while the electron-donor substituent resides in the 5 position . This preference for a specific tautomeric form can have significant implications for the reactivity and interactions of the compound.

Chemical Reactions Analysis

Triazole derivatives can participate in various chemical reactions, depending on their substituents. For example, the formation of a transplacental mutagen from sulfanilamide and sodium nitrite in acidic conditions indicates that triazole compounds can be reactive under certain conditions . The specific chemical reactions that "3-[(3,4-dichlorobenzyl)sulfanyl]-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole" may undergo would depend on the reactivity of its functional groups and the influence of its substituents on the triazole ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure and substituents. The presence of electron-withdrawing groups such as trifluoromethyl can affect the acidity and basicity of the molecule, while the presence of bulky substituents can influence its solubility and melting point. The specific properties of the compound would need to be determined experimentally, but insights can be drawn from related compounds. For instance, the study of 3-(2-hydroxyethylsulfanyl)-1H-1,2,4-triazoles and their salts provided information on their tautomeric preferences and protonation states, which are relevant to understanding their behavior in different environments .

Scientific Research Applications

Herbicidal Activities

The compound has been explored for its potential in herbicidal activities. A study synthesized a series of related 1,2,4-triazoles and tested them for selective herbicidal activity, with some showing moderate to good effectiveness against Brassica campestris L. at specific concentrations (Liu & Shi, 2014).

Antimicrobial Properties

Several studies have investigated the antimicrobial properties of 1,2,4-triazole derivatives. These compounds have been tested for activity against various microbial strains and fungi, showing promising results as potential antimicrobials (Popiołek et al., 2011).

Pharmaceutical Potential

Some derivatives of 1,2,4-triazoles have been synthesized and evaluated for urease inhibition and anti-proliferative activities, indicating potential pharmaceutical applications. These compounds have shown varying degrees of effectiveness in inhibiting urease and controlling cell proliferation (Ali et al., 2022).

Structural Analysis

In-depth structural analyses of 1,2,4-triazoles have been conducted to understand their molecular and crystal structures. This includes studies using X-ray diffraction, NMR, and other techniques, providing valuable insights into the physical and chemical properties of these compounds (Slyvka et al., 2022).

Tautomerism Studies

Research has been done on the tautomerism of azacycles, including 1,2,4-triazoles. These studies contribute to a better understanding of the chemical behavior and reactivity of these compounds, which is crucial for their application in various fields (Buzykin et al., 2008).

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. It could potentially have a variety of biological activities, depending on its structure and the specific context in which it is used .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results. As with any chemical compound, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

3-[(3,4-dichlorophenyl)methylsulfanyl]-4-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16Cl2F3N3OS/c24-19-10-9-15(11-20(19)25)14-33-22-30-29-21(31(22)17-6-2-1-3-7-17)13-32-18-8-4-5-16(12-18)23(26,27)28/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXOYNDAEYMIICI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC(=C(C=C3)Cl)Cl)COC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16Cl2F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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